

Application Notes and Protocols for 1-(2-Aminoethyl)piperidin-3-ol

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Compound of Interest

Compound Name: **1-(2-Aminoethyl)piperidin-3-ol**

Cat. No.: **B1275175**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)piperidin-3-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide range of pharmaceuticals and biologically active compounds.[1][2][3] The presence of a primary aminoethyl group at the 1-position and a hydroxyl group at the 3-position offers multiple points for further functionalization, making it a versatile building block for the synthesis of compound libraries for screening in various therapeutic areas.

These application notes provide detailed protocols for two plausible and effective synthetic routes for the preparation of **1-(2-Aminoethyl)piperidin-3-ol**: N-alkylation of piperidin-3-ol and reductive amination of piperidin-3-ol. The choice of method may depend on the availability of starting materials, desired scale, and compatibility with other functional groups.

Reaction Mechanisms

Two primary reaction mechanisms are proposed for the synthesis of **1-(2-Aminoethyl)piperidin-3-ol** from piperidin-3-ol.

1. N-Alkylation with a Protected 2-Haloethylamine

This method involves the nucleophilic substitution of a halide by the secondary amine of piperidin-3-ol. To prevent side reactions with the primary amine of the alkylating agent, a protecting group, such as the tert-butoxycarbonyl (Boc) group, is employed. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.[4][5][6]

2. Reductive Amination with a Protected Aminoacetaldehyde

Reductive amination is a two-step process that occurs in a single pot. First, the secondary amine of piperidin-3-ol reacts with an aldehyde (N-Boc-aminoacetaldehyde) to form an intermediate iminium ion. This is followed by in-situ reduction of the iminium ion by a hydride reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation

This protocol describes a two-step synthesis involving the N-alkylation of piperidin-3-ol with N-(2-chloroethyl)-tert-butylcarbamate, followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate

- Materials:
 - Piperidin-3-ol
 - N-(2-chloroethyl)-tert-butylcarbamate
 - Potassium carbonate (K_2CO_3)
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Ethyl acetate
 - Brine
 - Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:

- To a solution of piperidin-3-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 15-20 minutes.
- Add a solution of N-(2-chloroethyl)-tert-butylcarbamate (1.1 eq) in anhydrous DMF dropwise to the stirring solution.
- Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate.

Step 2: Deprotection to yield **1-(2-Aminoethyl)piperidin-3-ol**

- Materials:

- tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

- Procedure:

- Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
- Add an excess of TFA (e.g., 10 eq) or a solution of HCl in dioxane (e.g., 4M, 5 eq) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in water and basify to pH > 10 with a saturated NaHCO₃ solution or other suitable base.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
- Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain **1-(2-Aminoethyl)piperidin-3-ol**.

Protocol 2: Synthesis via Reductive Amination

This protocol details a two-step synthesis involving the reductive amination of piperidin-3-ol with N-Boc-aminoacetaldehyde, followed by deprotection.

Step 1: Synthesis of tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate

- Materials:
 - Piperidin-3-ol
 - N-Boc-aminoacetaldehyde
 - Sodium triacetoxyborohydride (STAB)
 - Anhydrous Dichloromethane (DCM)
 - Acetic acid (catalytic amount)
 - Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Procedure:
 - To a solution of piperidin-3-ol (1.0 eq) and N-Boc-aminoacetaldehyde (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.
 - Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
 - Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Control the temperature with an ice bath if the reaction is exothermic.
 - Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
 - Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous NaHCO_3 solution.
 - Extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to yield **1-(2-Aminoethyl)piperidin-3-ol**

- Follow the deprotection procedure as described in Protocol 1, Step 2.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Analogous Syntheses

Starting Material	Reagent	Product	Reaction Type	Solvent	Base/Reducing Agent	Temp. (°C)	Time (h)	Yield (%)	Reference
Piperidin-4-one (N-tosyl protected)	Phenyl boronic acid	4-phenyl-1-tosylpiperidin-4-one	Conjugate Addition	Dioxane/H ₂ O	[Rh(cod) ₂]BF ₄	rt	-	34	[10]
Piperidin-4-one (N-Cbz protected)	Phenyl boronic acid	4-phenyl-1-Cbz-piperidin-4-one	Conjugate Addition	Dioxane/KOH	[Rh(cod) ₂]BF ₄	rt	-	71	[10]
Mesylate Intermediate	Benzyl amine	N-benzyl-2-(2-phenyl-1-tosyl-piperidin-4-yl)ethan-1-amine	Nucleophilic Substitution	CH ₃ CN	-	reflux	18	60	[1]
Aldehyde	Benzyl amine	N-Boc-N-benzyl-amine	Reductive Amination / Boc-	CH ₂ Cl ₂	NaBH(OAc) ₃	rt	4	high	[7]

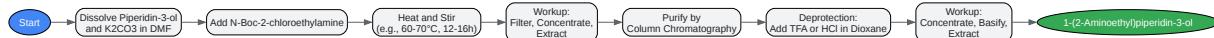
		protect ion						
Piperid in-2- ylmeth yl acetat e	Alkyl halide	N- alkyl- piperid in-2- ylmeth yl acetat e	N- Alkylat ion	DMF	K ₂ CO ₃	rt - 70	12-24	-
Piperid in-2- ylmeth yl acetat e	Aldehy de/Ket one	N- alkyl- piperid in-2- ylmeth yl acetat e	Reduc tive Aminat ion	DCM	NaBH(OAc) ₃	rt	4-12	-
								[11]

Note: Yields are for analogous reactions and may vary for the synthesis of **1-(2-Aminoethyl)piperidin-3-ol**.

Table 2: Physicochemical and Spectroscopic Data of Related Compounds

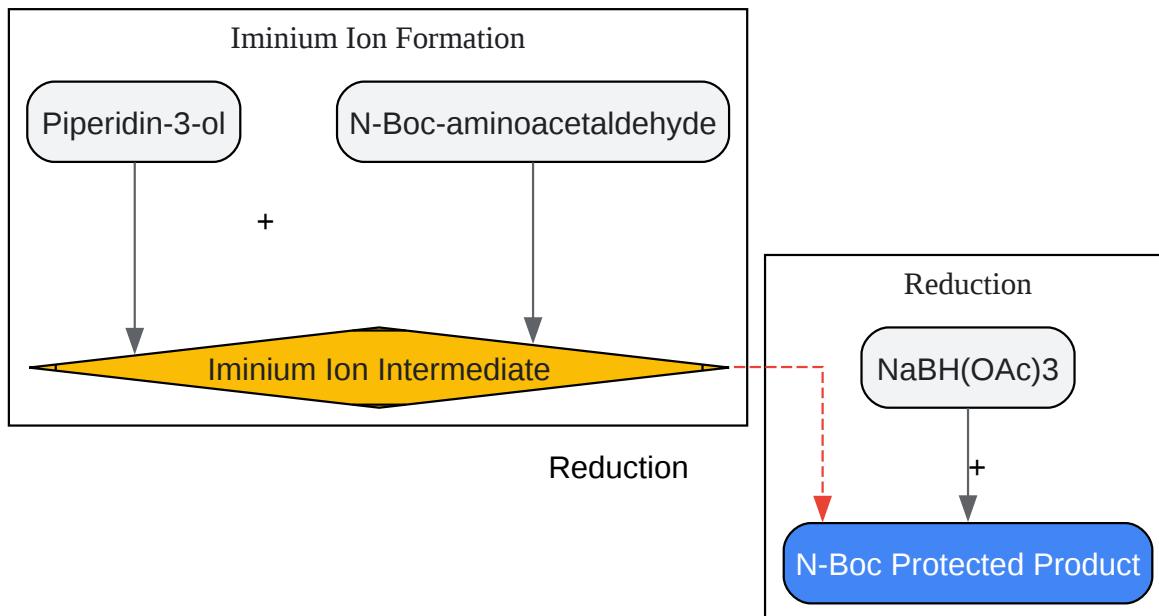
Compound	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Boiling Point (°C)	Refractive Index (n ₂₀ /D)	Reference
1-(2-Aminoethyl)piperidine	C ₇ H ₁₆ N ₂	128.22	Liquid	186	1.473	
1-(2-Aminoethyl)piperidin-4-ol	C ₇ H ₁₆ N ₂ O	144.22	Oil	-	-	
1-(2-Aminoethyl)piperidin-3-ol	C ₇ H ₁₆ N ₂ O	144.22	Liquid (Predicted)	-	-	[12]

Mandatory Visualizations



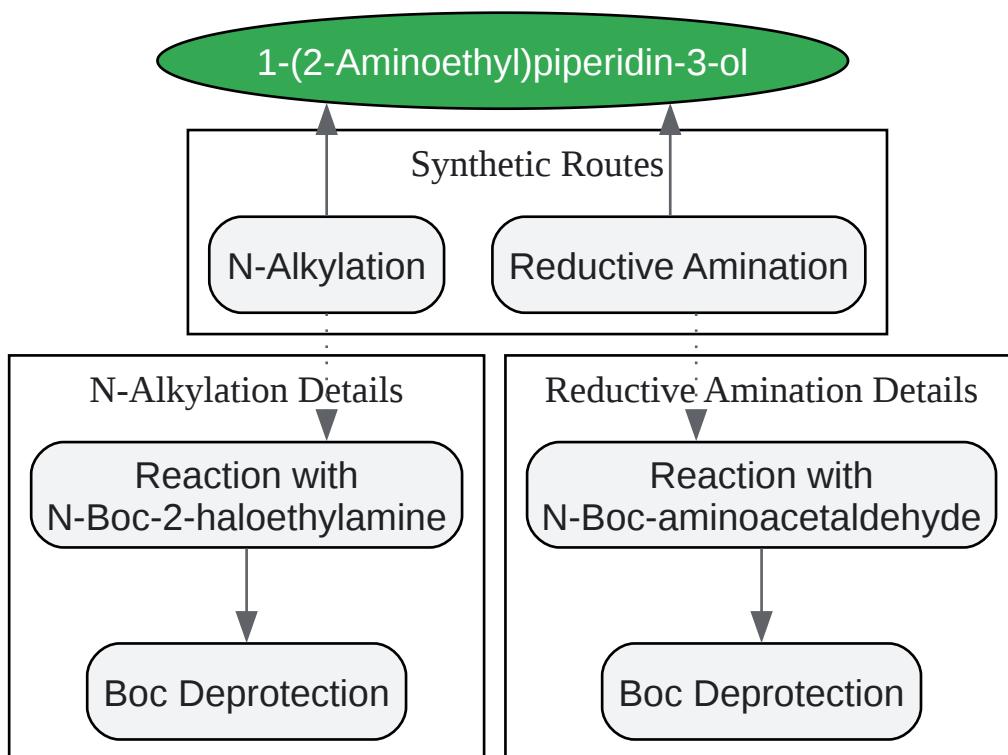
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Caption: Experimental workflow for the N-alkylation synthesis route.



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Caption: Mechanism of the reductive amination reaction.



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Caption: Logical relationship between synthetic strategies and the target compound.

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